molecular formula C13H23NO5 B1374934 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid CAS No. 773099-94-8

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid

Cat. No.: B1374934
CAS No.: 773099-94-8
M. Wt: 273.33 g/mol
InChI Key: YMGADXXOTWPYBL-UHFFFAOYSA-N
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Description

3-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid is a valuable chemical intermediate in organic synthesis and life science research. This compound, with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol, features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a propanoic acid chain linked via an ether bond . The Boc group is a crucial feature, providing a protective moiety for the secondary amine, which can be selectively deprotected under mild acidic conditions to generate the free amine for further synthetic manipulations . This makes the compound a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical research and drug discovery. The compound is characterized by its oily physical form and should be stored at room temperature . Researchers are advised to handle this material with care, noting its associated hazard warnings, including potential risks if swallowed, skin irritation, and serious eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. American Elements provides this compound in various packaging and purity grades, including high and ultra-high purity forms, to meet specific research requirements .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-4-10(5-8-14)18-9-6-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGADXXOTWPYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773099-94-8
Record name 3-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

    Formation of the Propanoic Acid Linker: The protected piperidine is then reacted with 3-bromopropanoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine.

Reagents/Conditions Products Yield Source
Trifluoroacetic acid (TFA) in dry DCM (0°C, 15 min)Piperidin-4-yloxypropanoic acid trifluoroacetate32%

Notes :

  • Competitive hydrolysis of tetrahydropyranyl (THP) protecting groups may occur in multi-functional systems, reducing yields .

Ester Hydrolysis

The propanoic acid ester derivatives are hydrolyzed to the free carboxylic acid under basic conditions.

Reagents/Conditions Products Yield Source
LiOH·H₂O in THF/MeOH (rt, 16 h)3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid79%

Mechanistic Insight :

  • Saponification proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl .

Acylation and Amide Formation

The carboxylic acid group undergoes activation for coupling with amines or hydroxylamine derivatives.

Benzoylation

Reagents/Conditions Products Yield Source
Benzoyl chloride, DIPEA in dry DMF (rt, 3 h)Benzoylated piperidine-propanoic acid conjugate50–95%

Applications :

  • Used to synthesize intermediates for PROTACs (Proteolysis-Targeting Chimeras) .

Hydroxamate Formation

The carboxylic acid is converted to hydroxamates for metalloproteinase inhibition studies.

Reagents/Conditions Products Yield Source
O-(Tetrahydropyranyl)hydroxylamine, EDC/HOBt, NMM in dry DMFO-THP-protected hydroxamate53%

Challenges :

  • THP protection is acid-labile, requiring careful control during subsequent Boc deprotection .

N-Methylation

The piperidine nitrogen undergoes alkylation under basic conditions.

Reagents/Conditions Products Yield Source
Iodomethane, K₂CO₃ in dry DMF (rt, 3 h)N-Methylpiperidine-propanoic acid derivative44–53%

Side Reactions :

  • Competitive methylation of sulfonamide groups may occur .

PROTAC Linker Design

The compound serves as a semi-rigid linker in bifunctional degraders:

Feature Role Example
Boc groupTemporary amine protectionEnables selective coupling
Propanoic acidSite for bioconjugationAttached to E3 ligase ligands
Piperidine-etherSpatial orientation controlOptimizes ternary complex formation

Case Study :

  • A derivative showed enhanced solubility and blood-brain barrier penetration in neurological drug prototypes .

Stability and Reaction Optimization

Parameter Optimal Conditions Impact on Yield
Temperature0–25°C for acid-sensitive reactionsPrevents Boc cleavage
SolventDry DMF or THF for acylationMinimizes hydrolysis
Reaction Time1–3 h for benzoylationAvoids over-alkylation

Critical Considerations :

  • THF/water mixtures (1:1) are ideal for Boc protection/deprotection due to balanced polarity .

Comparative Reactivity of Analogues

Compound Key Difference Reactivity Profile
3-(1-Boc-piperidin-4-yl)benzoic acid Aromatic carboxylic acidEnhanced rigidity for PROTACs
3-(1-Boc-piperidin-4-yl)propanoic acid Shorter alkyl chainHigher solubility in polar solvents

Scientific Research Applications

Medicinal Chemistry

The compound is primarily valued as an intermediate in the synthesis of pharmaceutical agents. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group linked to a piperidine ring, allows for versatile modifications that are essential in drug development.

Case Studies in Drug Synthesis

  • Piperidine Derivatives : Research has demonstrated that derivatives of piperidine are crucial in developing drugs for treating neurological disorders. The Boc-protected form of piperidine serves as a reliable precursor for synthesizing these derivatives.
  • Targeted Drug Delivery : The compound's ability to form bioconjugates enhances its application in targeted drug delivery systems. For instance, studies have shown that conjugating this acid with various biomolecules can improve the specificity and efficacy of drug action against cancer cells.

Organic Synthesis

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid acts as a building block in organic synthesis, facilitating the construction of complex molecules.

Synthetic Pathways

The synthesis typically involves:

  • Protection of Piperidine : The initial step includes protecting the piperidine ring using di-tert-butyl dicarbonate (Boc2O), which prevents unwanted reactivity during subsequent reactions.
  • Formation of Propanoic Acid Linker : The protected piperidine is then reacted with 3-bromopropanoic acid under basic conditions to yield the final product. This method highlights its utility in generating compounds with specific functional groups necessary for further chemical transformations.

Bioconjugation and Drug Development

The compound is increasingly used in bioconjugation strategies that enhance the pharmacokinetics and bioavailability of therapeutic agents.

Applications in Bioconjugates

  • Protein Modification : By attaching this compound to proteins, researchers can modify their properties, improving stability and interaction with target cells.
  • Antibody Drug Conjugates (ADCs) : The compound's structure allows it to serve as a linker in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues.

Mechanism of Action

The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid primarily involves its role as a protecting group and a linker in synthetic chemistry. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic Acid

  • Structure: Lacks the ether oxygen; propanoic acid is directly attached to the piperidine ring.
  • Synthesis : Ethyl ester intermediate synthesized in 97% yield via Boc protection, followed by hydrolysis to the acid (82% yield) .
  • Key Properties :
    • IR peaks: 1735 cm⁻¹ (ester C=O), 1695 cm⁻¹ (Boc C=O) .
    • Higher flexibility due to the absence of an ether bridge.
  • Applications : Simpler structure favors use in rapid analog synthesis.

3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}benzoic Acid

  • Structure: Aromatic benzoic acid replaces the aliphatic propanoic acid.
  • Key Properties: Molecular Formula: C17H21NO4 (vs. target compound’s C13H21NO5) .
  • Applications : Useful in designing rigid, aromatic scaffolds for kinase inhibitors.

3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic Acid

  • Structure: Difluorination at the β-position of the propanoic acid chain.
  • Key Properties: Molecular Formula: C13H21F2NO4; molecular weight 313.3 g/mol . Fluorination enhances lipophilicity (logP ~1.5–2.0) and metabolic stability.
  • Applications : Fluorinated analogs are prioritized in CNS drug development for improved blood-brain barrier penetration.

2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic Acid

  • Structure : Features a piperidin-4-ylidene double bond, introducing rigidity.
  • Key Properties :
    • Conformational restriction may enhance target binding specificity but reduce solubility .
  • Applications : Explored in constrained peptide analogs or as a Michael acceptor in covalent inhibitors.

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid

  • Structure: Dual protection with Boc and Cbz groups; additional amino functionalization.
  • Key Properties: Molecular Formula: ~C21H29N2O6; molecular weight ~397.5 g/mol . Stepwise deprotection (acid for Boc, hydrogenolysis for Cbz) enables complex syntheses.
  • Applications : Versatile in peptide and peptoid synthesis requiring orthogonal protection.

3-(1-Fmoc-piperidin-4-yl)propanoic Acid

  • Structure : Fmoc (fluorenylmethyloxycarbonyl) replaces Boc.
  • Key Properties: Bulkier Fmoc group reduces solubility in nonpolar solvents; deprotection requires piperidine .
  • Applications : Preferred in solid-phase peptide synthesis (SPPS) due to mild base-labile deprotection.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications
3-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid (Target) C13H21NO5 Ether, Boc, carboxylic acid 287.3 Flexible intermediates, peptidomimetics
3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic acid C13H23NO4 Boc, carboxylic acid 269.3 Rapid analog synthesis
3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}benzoic acid C17H21NO4 Aromatic ring, Boc 303.4 Kinase inhibitor scaffolds
3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid C13H21F2NO4 Difluoro, Boc 313.3 CNS-targeting drugs
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid C13H19NO4 Ylidene (double bond) 253.3 Covalent inhibitors
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid C21H29N2O6 Dual Boc/Cbz, amino group 397.5 Orthogonal protection in peptides
3-(1-Fmoc-piperidin-4-yl)propanoic acid C23H25NO4 Fmoc, carboxylic acid 379.5 SPPS

Research Findings and Trends

  • Synthetic Efficiency: The Boc-protected propanoic acid derivatives (e.g., ) achieve high yields (>80%), whereas ether-linked analogs (e.g., target compound) face challenges in commercial availability, as noted by discontinuation notices .
  • Solubility and Bioavailability : Ether linkages (target compound) improve solubility in polar aprotic solvents compared to aromatic () or fluorinated analogs ().
  • Stability : Boc groups are acid-labile, making them suitable for stepwise deprotection, while Fmoc () and Cbz () require alternative conditions.
  • Emerging Applications : Difluoro derivatives () are gaining traction in prodrug design due to enhanced metabolic stability .

Biological Activity

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid, with the molecular formula C13H23NO5, is a synthetic organic compound that has garnered attention in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • Molecular Weight : 273.33 g/mol
  • CAS Number : 773099-94-8
  • IUPAC Name : 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid
  • Appearance : Oil
  • Storage Conditions : Room temperature

The biological activity of this compound primarily stems from its role as a protecting group in organic synthesis and its potential interactions with biological targets. The tert-butoxycarbonyl (Boc) group protects the amine functionality during synthetic processes, allowing for selective reactions without unwanted side effects. Upon deprotection, the free amine can engage in further chemical transformations, which may influence biological systems.

Bioconjugation Applications

The compound's structure allows it to serve as a versatile building block in bioconjugation strategies for targeted drug delivery. Its ability to form stable linkages with biomolecules makes it suitable for creating conjugates that can selectively deliver therapeutic agents to specific tissues or cells.

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing derivatives of piperidine highlighted the stability and reactivity of compounds like this compound in various chemical reactions, including hydrolysis and substitution reactions .
  • Pharmaceutical Applications : Research has shown that compounds with similar structures are being explored as intermediates in pharmaceutical synthesis, particularly those targeting neurological disorders due to their ability to cross the blood-brain barrier .
  • Antibacterial Screening : In a comparative study of small molecules for antibacterial activity, piperidine derivatives were tested against Gram-positive bacteria, revealing significant inhibition rates that suggest potential use in treating infections caused by resistant strains .

Q & A

Q. What are the critical steps in synthesizing 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid?

The synthesis typically involves:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to piperidin-4-ol derivatives to stabilize the amine group during subsequent reactions .
  • Coupling Reaction : Formation of the ether linkage between the Boc-protected piperidine and propanoic acid derivatives via nucleophilic substitution or Mitsunobu reaction .
  • Deprotection and Purification : Acidic or catalytic removal of the Boc group (if required), followed by column chromatography or recrystallization to isolate the final product .

Q. What purification methods are recommended for isolating this compound?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol to resolve intermediates and byproducts .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystalline yields .
  • HPLC : For analytical-scale purification, reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients ensure >95% purity .

Q. What safety precautions are essential during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation?

  • Temperature Control : Maintain reactions at 0–25°C to suppress side reactions (e.g., ester hydrolysis or Boc group cleavage) .
  • Catalyst Screening : Test palladium or enzyme catalysts for selective coupling reactions .
  • Real-Time Monitoring : Use inline FTIR or NMR to detect intermediates and adjust stoichiometry dynamically .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify regiochemistry (e.g., piperidine ring substitution) and Boc group retention .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C14_{14}H25_{25}NO6_{6}) and fragmentation patterns .
  • HPLC-DAD : Quantify purity (>98%) and detect trace impurities using UV absorption at 210–254 nm .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Degrades above 40°C, forming tert-butyl alcohol and piperidine derivatives. Store at 2–8°C for long-term stability .
  • pH Sensitivity : Hydrolyzes in acidic (pH <3) or basic (pH >10) conditions. Use neutral buffers for biological assays .
  • Light Sensitivity : UV exposure accelerates decomposition; amber glass containers are recommended .

Q. What strategies resolve solubility challenges in biological assays?

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility without altering bioactivity .
  • Prodrug Design : Synthesize ester or amide derivatives for improved membrane permeability, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How to design interaction studies with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics (KD_D, kon_{on}/koff_{off}) with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Dynamics Simulations : Predict binding modes and affinity using docking software (e.g., AutoDock Vina) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid
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3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid

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